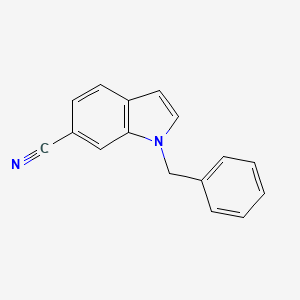

1-Benzyl-1H-indole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUKKLGDRIKDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651891 | |

| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-43-8 | |

| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Benzyl-1H-indole-6-carbonitrile

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of 1-Benzyl-1H-indole-6-carbonitrile, a functionalized indole derivative with significant potential as a versatile intermediate in drug discovery. We present a detailed, field-proven protocol for its synthesis via N-benzylation of 1H-indole-6-carbonitrile, elucidate the underlying reaction mechanism, and provide a comprehensive framework for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, celebrated for its structural versatility and wide-ranging pharmacological relevance.[3][4] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological processes. In pharmaceutical development, indole derivatives have been successfully developed into anticancer agents (e.g., Vincristine), anti-inflammatory drugs (e.g., Indomethacin), and antimicrobials, among others.[1][2][5]

The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical properties and biological targets. This compound is a prime example of such a strategically designed molecule:

-

The N-Benzyl Group: Substitution at the indole nitrogen (N1 position) with a benzyl group significantly impacts the molecule's lipophilicity and steric profile. This modification can enhance membrane permeability and introduce crucial π-π stacking interactions with biological targets.

-

The C6-Carbonitrile Moiety: The nitrile group at the C6 position is a highly valuable synthetic handle. It is an electron-withdrawing group that modulates the electronic properties of the indole ring and can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, enabling the creation of diverse compound libraries for screening.

This guide provides a robust framework for the synthesis and validation of this key intermediate.

Synthesis of this compound

The most direct and efficient route to this compound is the N-alkylation of the parent heterocycle, 1H-indole-6-carbonitrile, with a suitable benzylating agent. The reaction proceeds via a nucleophilic substitution mechanism (S_N2).

Reaction Mechanism and Causality

The synthesis hinges on the deprotonation of the indole nitrogen. The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). A sufficiently strong base is required to abstract this proton, generating the highly nucleophilic indolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the new C-N bond.

Choice of Reagents:

-

Base: Potassium hydroxide (KOH) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is a classic and effective combination for this transformation.[6] The hydroxide ion is a strong enough base to deprotonate the indole, and DMSO effectively solvates the potassium cation, leaving the hydroxide and the subsequent indolide anion highly reactive. Other suitable base/solvent systems include NaH in DMF or K₂CO₃ in acetonitrile.

-

Solvent: Polar aprotic solvents (DMSO, DMF) are ideal because they can dissolve the ionic intermediates but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Alkylating Agent: Benzyl bromide is an excellent electrophile due to the stability of the transition state and the good leaving group nature of bromide.

Experimental Protocol: N-Benzylation of 1H-indole-6-carbonitrile

This protocol is a self-validating system designed for high yield and purity.

Materials & Equipment:

-

1H-indole-6-carbonitrile (starting material)

-

Benzyl bromide (benzylating agent)

-

Potassium hydroxide (KOH), freshly crushed pellets

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

500 mL Erlenmeyer flask with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a 500 mL Erlenmeyer flask containing a magnetic stir bar, add 200 mL of dimethyl sulfoxide and 0.4 moles of potassium hydroxide. Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

-

Addition of Indole: Add 0.1 moles of 1H-indole-6-carbonitrile to the flask. Continue stirring at room temperature for 45 minutes. The solution will typically change color as the indolide anion is formed.

-

Benzylation: Carefully add 0.2 moles of benzyl bromide dropwise to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction.[6] After the addition is complete, remove the cooling bath and stir for an additional 45-60 minutes at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indole spot has been completely consumed.

-

Work-up: Quench the reaction by pouring the mixture into 200 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Wash the combined organic layers sequentially with deionized water (3 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are typical for this compound.[7]

Summary of Analytical Data

| Property | Data |

| Molecular Formula | C₁₆H₁₂N₂ |

| Molecular Weight | 232.28 g/mol [8] |

| CAS Number | 1030423-43-8 |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (s, 1H), 7.6-7.7 (d, 1H), 7.3-7.4 (m, 6H), 7.1-7.2 (m, 2H), 6.6-6.7 (d, 1H), 5.3-5.4 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138, 136, 131, 129, 128, 127, 125, 122, 120, 119, 109, 103, 51 |

| IR (KBr, cm⁻¹) | ~2220-2230 (C≡N stretch), ~3100-3000 (Aromatic C-H), ~1600 (C=C) |

| Mass Spec (ESI-MS) | m/z 233.1 [M+H]⁺ |

Interpretation of Spectroscopic Data

-

¹H NMR: The spectrum confirms all key structural features. The singlet around δ 5.3-5.4 ppm integrating to 2H is characteristic of the benzylic methylene (-CH₂-) protons. The disappearance of the N-H proton signal (typically > δ 8.0 ppm in the starting material) and the appearance of multiplets corresponding to the benzyl ring protons (δ 7.1-7.4 ppm) confirm successful N-benzylation. The remaining signals correspond to the protons on the indole core.

-

¹³C NMR: The number of signals should correspond to the 16 carbons in the molecule (with potential overlap for some aromatic carbons). Key signals include the benzylic carbon around δ 51 ppm and the nitrile carbon around δ 119 ppm.

-

IR Spectroscopy: The most diagnostic peak is the sharp, strong absorption band in the region of 2220-2230 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group.

-

Mass Spectrometry: The detection of the protonated molecular ion [M+H]⁺ at m/z 233.1 provides definitive confirmation of the compound's molecular weight.

Chemistry and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for creating novel molecules with therapeutic potential.

The Indole Core as a Bioactive Scaffold

The indole nucleus is a "privileged scaffold" because it can interact with a multitude of biological targets. Its planar structure and electron-rich nature facilitate binding to enzyme active sites and receptors through various non-covalent interactions. Indole derivatives have demonstrated efficacy as:

-

Anticancer Agents: By inhibiting tubulin polymerization or modulating kinase activity.[1][2]

-

Antimicrobial Agents: Through mechanisms like bacterial membrane disruption.[1]

-

Anti-inflammatory Drugs: By inhibiting pathways such as COX-2 and NF-κB.[1]

-

Antitubercular Agents: Targeting unique enzymes in Mycobacterium tuberculosis.[5]

Logical Pathway to Drug Candidates

The functional groups on this compound provide clear pathways for diversification and optimization in a drug discovery program.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. 1-benzyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 1-Benzyl-1-H-indole-6-carbonitrile. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs, established theoretical principles, and predictive methodologies to offer a robust and scientifically grounded profile. This approach is designed to empower researchers in drug discovery and materials science with the critical data needed for informed decision-making in experimental design and application.

Molecular Identity and Structural Elucidation

1-Benzyl-1H-indole-6-carbonitrile is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The key structural features include an indole core, a benzyl group substitution at the N1 position of the indole ring, and a nitrile group at the C6 position.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₂N₂ | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Weight | 232.28 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| CAS Number | 1030423-43-8 | --INVALID-LINK--[1], --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=C3)C3=CC(=C2)C#N | --INVALID-LINK-- |

| InChI Key | UYUKKLGDRIKDEO-UHFFFAOYSA-N | --INVALID-LINK-- |

Predicted Physicochemical Characteristics

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and by drawing parallels with structurally similar compounds.

| Property | Predicted Value/Range | Scientific Rationale & Comparative Insights |

| Melting Point (°C) | 140 - 155 | The melting point of the related compound, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, is reported as 144–146 °C[2]. Given the structural similarities, a comparable melting point is anticipated. The presence of the polar nitrile group and the planar indole ring system will contribute to significant crystal lattice energy. |

| Boiling Point (°C) | > 400 | Due to its relatively high molecular weight and polarity, a high boiling point is expected. Direct experimental data is unavailable, and prediction is challenging for such compounds. |

| Aqueous Solubility | Poorly soluble | The large hydrophobic surface area conferred by the benzyl and indole rings will dominate, leading to low solubility in water. The polar nitrile group will offer a minor contribution to aqueous solubility. |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, and chlorinated solvents. Moderately soluble in alcohols. | Based on general principles for indole derivatives, solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in solvents like dichloromethane and chloroform. Moderate solubility is anticipated in methanol and ethanol. |

| pKa | ~16-18 (for C-H acidity at C2) | The indole N-H is substituted, so its typical acidity (pKa ~17) is not relevant. The most acidic proton is likely at the C2 position of the indole ring, though it is a very weak acid. The electron-withdrawing nitrile group on the benzene ring will have a minor acidifying effect[3]. |

| logP | 3.5 - 4.5 | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. The presence of the benzyl group significantly increases lipophilicity compared to the parent indole. Computational models for logP prediction, which are based on group contributions, suggest a value in this range, indicating a high degree of lipophilicity[4][5]. |

Spectroscopic Profile: An Interpretive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural confirmation. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |

| Benzyl CH₂ | 5.3 - 5.5 | The benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring. For 1-benzyl-3-iodo-1H-indole-2-carbonitrile, this signal appears at 5.51 ppm[2]. |

| Indole H2 & H3 | 6.5 - 7.5 | These protons on the pyrrole ring of the indole will appear as doublets or triplets, with their exact shifts influenced by the electronic effects of the substituents. |

| Aromatic Protons (Benzyl & Indole) | 7.0 - 8.0 | The protons on the benzyl and indole benzene rings will resonate in this region, likely as a complex multiplet. The proton adjacent to the nitrile group (H7) will be the most deshielded of the indole aromatic protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |

| Benzyl CH₂ | 48 - 52 | The benzylic carbon signal is typically found in this region. For 1-benzyl-3-iodo-1H-indole-2-carbonitrile, it is observed at 50.1 ppm[2]. |

| Nitrile (C≡N) | 118 - 122 | The carbon of the nitrile group has a characteristic chemical shift in this range. |

| Indole and Benzyl Aromatic Carbons | 110 - 140 | The aromatic carbons will appear in this broad region. The carbon attached to the nitrile group (C6) and the quaternary carbons will be at the lower field end of this range. |

| Indole C2 & C3 | 100 - 130 | The chemical shifts of these carbons are sensitive to the substitution pattern on the indole ring. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2220 - 2240 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1300 - 1350 | Stretching |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern would be expected to involve the loss of the benzyl group (m/z = 91) to give a fragment at m/z = 141, and potentially the loss of HCN from the indole ring.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to generate empirical data for this compound, the following established protocols are recommended.

Synthesis

A plausible synthetic route to this compound would involve the N-benzylation of 1H-indole-6-carbonitrile.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for N-benzylation of 1H-indole-6-carbonitrile.

Step-by-Step Protocol:

-

Preparation: To a solution of 1H-indole-6-carbonitrile (1 equivalent) in a suitable aprotic solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents) at 0 °C.

-

Reaction: Allow the mixture to stir for 30 minutes at room temperature. Then, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A sharp melting point range will be indicative of high purity.

Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small amount of the compound (e.g., 1 mg) to 1 mL of various solvents and observing for dissolution at room temperature and with gentle heating.

pKa and logP Determination

-

pKa: Potentiometric titration is a standard method for the experimental determination of pKa.

-

logP: The shake-flask method, followed by quantification of the compound in the octanol and water layers using HPLC-UV, is the gold standard for logP determination.

Workflow for Experimental logP Determination:

Caption: Experimental workflow for logP determination using the shake-flask method.

Spectroscopic Analysis

Standard spectroscopic techniques should be employed for structural confirmation:

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR: An FT-IR spectrum can be obtained using a KBr pellet or as a thin film.

-

MS: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

This compound is a promising heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While direct experimental data is limited, this guide provides a robust, scientifically-grounded framework for understanding and predicting its behavior. The provided protocols offer a clear path for researchers to generate the necessary empirical data to further elucidate the properties of this molecule.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]

- 3. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

An In-depth Technical Guide to 1-Benzyl-1H-indole-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-1H-indole-6-carbonitrile (CAS No. 1030423-43-8), a heterocyclic compound of increasing interest within the drug discovery landscape. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] The addition of a benzyl group at the N-1 position and a nitrile group at the C-6 position creates a molecule with significant potential for diverse therapeutic applications. This document details the physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, analytical characterization considerations, and a discussion of its potential applications in drug development, particularly in the fields of oncology, virology, and anti-inflammatory research.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[4] Its structural features allow it to mimic endogenous molecules and interact with a wide array of biological targets.[1] Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents like Indomethacin, and antimigraine medications such as Sumatriptan.[5]

The subject of this guide, this compound, combines three key pharmacophoric elements: the indole core, an N-benzyl group, and a C-6 nitrile moiety. N-benzyl indoles have demonstrated a broad spectrum of biological activities, including potent antiviral effects against SARS-CoV-2 and as anticancer agents.[6][7] The nitrile group, a versatile functional group, can participate in various chemical transformations and is a key component in many biologically active molecules. The strategic placement of the nitrile at the C-6 position can influence the electronic properties and binding interactions of the entire molecule.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1030423-43-8 | [8] |

| Molecular Formula | C₁₆H₁₂N₂ | [8] |

| Molecular Weight | 232.29 g/mol | [8] |

| Appearance | Solid (predicted) | - |

| Purity | Typically >97% | [8] |

| Storage | Room Temperature | [8] |

Synthesis and Mechanistic Rationale

While a specific, published synthesis for this compound has not been identified in the current literature, a highly plausible and efficient two-step synthetic route can be proposed based on well-established and robust chemical transformations of the indole ring. This proposed pathway leverages the commercially available starting material, 6-cyanoindole.

The proposed synthesis involves two key steps:

-

N-Benzylation of 6-Cyanoindole: Introduction of the benzyl group at the nitrogen atom of the indole ring.

-

Characterization: Rigorous analytical confirmation of the final product.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound from 6-cyanoindole.

Materials:

-

6-Cyanoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-cyanoindole (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF (to a concentration of approximately 0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. The reaction mixture may effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of the indole nitrogen. The formation of the sodium salt of 6-cyanoindole results in a more nucleophilic nitrogen atom.

-

Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality and Self-Validation in the Protocol

-

Inert Atmosphere: The use of an inert atmosphere is critical as sodium hydride is highly reactive with water and atmospheric moisture.

-

Anhydrous Solvent: Anhydrous DMF is essential for the same reason, preventing the quenching of the strong base.

-

Stepwise Addition at 0 °C: The portion-wise addition of NaH at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. The subsequent dropwise addition of benzyl bromide also helps to manage the reaction exotherm.

-

Monitoring by TLC: TLC is a crucial in-process control to determine the point of reaction completion, preventing the formation of by-products from prolonged reaction times or overheating.

-

Aqueous Work-up: The aqueous work-up serves to remove the DMF solvent and any remaining inorganic salts. The sodium bicarbonate wash neutralizes any residual acidic species.

-

Chromatographic Purification: This final step is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for biological testing and further research.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (a singlet for the CH₂ and multiplets for the aromatic ring) and the protons of the indole core. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all 16 carbon atoms, including the characteristic signal for the nitrile carbon (around 118-120 ppm) and the methylene carbon of the benzyl group. |

| FT-IR | A sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₂N₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Melting Point | A sharp melting point range, indicating the purity of the crystalline solid. |

Applications in Drug Development

The unique structural combination of an indole core, an N-benzyl group, and a C-6 nitrile suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. The indole moiety itself is a well-established pharmacophore with a wide range of biological activities.[2][3]

Potential Therapeutic Areas

-

Antiviral Research: N-benzyl indole derivatives have recently been identified as inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme crucial for viral replication.[6] This suggests that this compound could be a starting point for the development of novel antiviral agents. Other indole derivatives have also shown activity against viruses such as Hepatitis C.[9]

-

Oncology: The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids which inhibit tubulin polymerization.[10] N-benzyl indole derivatives have been investigated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer.[7] The nitrile group can also contribute to the anticancer activity of a molecule.

-

Anti-inflammatory Applications: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) based on an indole structure.[5] The development of new indole-based anti-inflammatory agents with improved efficacy and safety profiles is an active area of research.

The Role of the Nitrile Group

The cyano group is not merely a passive substituent. It can engage in hydrogen bonding and other non-covalent interactions within a biological target. Furthermore, it is a versatile synthetic handle that can be transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a synthetically accessible and promising molecule for drug discovery and development. Its structural components—the privileged indole scaffold, the biologically active N-benzyl group, and the versatile C-6 nitrile—position it as a valuable building block for creating novel therapeutic agents. The proposed synthetic route is robust and relies on well-understood organic chemistry principles. Further investigation into the specific biological activities of this compound is warranted and could lead to the identification of new lead compounds in oncology, virology, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-Benzyl-1H-indole-6-carbonitrile

Abstract

Introduction and Molecular Structure

1-Benzyl-1H-indole-6-carbonitrile is a derivative of the indole scaffold, a core structure in numerous natural products and pharmacologically active compounds. The addition of a benzyl group at the N1 position and a nitrile group at the C6 position creates a versatile building block for organic synthesis and medicinal chemistry. Accurate structural confirmation is the bedrock of chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The molecular structure combines three key functionalities: the indole ring system, the N-benzyl substituent, and the C6-aromatic nitrile group. Each of these components imparts a unique and identifiable signature in NMR, IR, and MS spectra, allowing for unambiguous characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.[2] For ¹³C, a proton-decoupled experiment is standard.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the indole, benzyl, and methylene protons. The assignments below are based on known data for 1-benzylindoles and substituted indole-6-carbonitriles.[3][4][5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 | s | 1H | H7 | The nitrile group at C6 is electron-withdrawing, deshielding the adjacent H7 proton, causing a downfield shift and appearing as a singlet. |

| ~ 7.65 | d | 1H | H4 | H4 is part of the indole's benzene ring and will appear as a doublet due to coupling with H5. |

| ~ 7.40 - 7.25 | m | 6H | H5, Benzyl (ortho, meta, para) | This region will contain a complex multiplet from the overlapping signals of the H5 indole proton and the five protons of the benzyl ring. |

| ~ 7.20 | d | 1H | H2 | The proton at the 2-position of the indole ring typically appears as a doublet coupled to H3. |

| ~ 7.15 | d | 2H | Benzyl (ortho) | The ortho protons of the N-benzyl group are often distinct and shifted slightly downfield. |

| ~ 6.65 | d | 1H | H3 | The proton at the 3-position is coupled to H2 and appears relatively upfield for an aromatic proton. |

| ~ 5.35 | s | 2H | N-CH₂ | The benzylic methylene protons are deshielded by the adjacent nitrogen and aromatic ring, appearing as a characteristic singlet. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 137.5 | C7a | Quaternary carbon of the indole ring fused to the benzene part. |

| ~ 136.0 | Benzyl C-ipso | The ipso-carbon of the benzyl ring attached to the methylene group. |

| ~ 130.0 - 127.0 | Aromatic CH | Multiple signals for the CH carbons of the indole and benzyl rings. |

| ~ 129.5 | C2 | Indole C2 carbon. |

| ~ 122.0 - 119.0 | Aromatic CH | Signals for the remaining CH carbons of the indole ring. |

| ~ 119.5 | C≡N | The nitrile carbon atom has a characteristic chemical shift in this region. |

| ~ 111.0 | C4 | Indole C4 carbon. |

| ~ 105.0 | C6 | The carbon bearing the nitrile group is expected to be significantly downfield. |

| ~ 103.0 | C3 | Indole C3 carbon. |

| ~ 50.5 | N-CH₂ | The benzylic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the strong, sharp absorption of the nitrile group and various C-H and C=C stretching vibrations.

| Predicted Frequency (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H (CH₂) | Stretch |

| ~ 2230-2220 | Strong, Sharp | C≡N (Nitrile) | Stretch |

| ~ 1610, 1490, 1450 | Medium-Strong | Aromatic C=C | Ring Stretch |

| ~ 750-700 | Strong | Aromatic C-H | Out-of-plane bend |

Expert Insight: The most diagnostic peak in the IR spectrum is the nitrile (C≡N) stretch. For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[6] Its presence as a strong, sharp band is a powerful confirmation of the molecule's identity.[6][7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive proof of its composition.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which confirms the molecular weight.[8]

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₁₆H₁₂N₂).[1]

Predicted Mass Spectrum

-

Molecular Ion: The calculated molecular weight of C₁₆H₁₂N₂ is 232.28 g/mol .[9] In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 233.29.

-

Key Fragmentation: A hallmark of N-benzyl compounds in mass spectrometry is the facile cleavage of the benzylic C-N bond. This results in the formation of a highly stable tropylium ion.[10][11][12]

Predicted Major Fragment:

-

m/z 91: This peak, often the base peak, corresponds to the [C₇H₇]⁺ fragment. Its high stability is due to the rearrangement of the initial benzyl cation into the aromatic tropylium ion.[10][11] The observation of a strong signal at m/z 91 is compelling evidence for the presence of the N-benzyl group.[13]

Caption: Predicted key fragmentation pathway in mass spectrometry.

Self-Validating Workflow for Structural Confirmation

To ensure scientific integrity, the data from each technique should corroborate the others in a self-validating system.

Caption: A validated workflow for compound characterization.

Conclusion

The structural characterization of this compound is readily achievable through a coordinated application of NMR, IR, and Mass Spectrometry. Key identifying features to confirm its identity include: the singlet for the benzylic CH₂ protons around δ 5.35 ppm in ¹H NMR; the nitrile carbon signal near δ 119.5 ppm in ¹³C NMR; a strong, sharp C≡N stretching band around 2225 cm⁻¹ in the IR spectrum; and a prominent fragment ion at m/z 91 in the mass spectrum. This guide provides the necessary predictive data and protocols to enable researchers to confidently verify the structure and purity of their synthesized material.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

Biological Activity Screening of 1-Benzyl-1H-indole-6-carbonitrile Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from natural alkaloids to synthetically derived pharmaceuticals.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets, making it a privileged scaffold in drug discovery.[3] The strategic modification of the indole core, such as through N-benzylation and the introduction of a carbonitrile moiety at the 6-position, creates the 1-Benzyl-1H-indole-6-carbonitrile framework. These modifications are not merely decorative; they are designed to modulate the compound's physicochemical properties, such as lipophilicity and target-binding affinity, thereby fine-tuning its pharmacological profile.[4][5]

This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel this compound derivatives. Moving beyond simple protocol recitation, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest to identify and characterize new therapeutic leads. The methodologies detailed herein are designed as self-validating systems, ensuring the generation of robust and reproducible data for anticancer, antimicrobial, and anti-inflammatory screening campaigns.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of this compound derivatives is typically achieved through a direct N-alkylation of the corresponding indole-6-carbonitrile precursor. This foundational reaction involves the deprotonation of the indole nitrogen using a suitable base, followed by nucleophilic attack on a substituted or unsubstituted benzyl bromide.[4][6][7] The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF) is critical for optimizing reaction yields and purity.[4][6] This versatile approach allows for the generation of a diverse library of analogs by varying the substituents on both the indole ring and the benzyl moiety, enabling a thorough exploration of the structure-activity relationship (SAR).

Caption: General Synthetic Workflow for Derivative Generation.

Part 1: Anticancer Activity Screening

Rationale: The indole scaffold is a hallmark of numerous potent anticancer agents, including the vinca alkaloids.[8] Derivatives have been shown to exert antiproliferative effects through diverse mechanisms, such as the inhibition of crucial signaling kinases (e.g., EGFR, SRC, VEGFR), disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[8][9][10][11] The screening cascade is designed to first identify cytotoxic compounds and then elucidate their mechanism of action.

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial high-throughput screening. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF7 breast adenocarcinoma, A498 renal carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[10][11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Secondary Screening: Mechanistic Elucidation

Compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to secondary assays to understand how they kill cancer cells.

A. Apoptosis Induction Assay (Annexin V/PI Staining)

Causality: A hallmark of effective anticancer agents is the ability to induce apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Experimental Protocol:

-

Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

B. Cell Cycle Analysis

Causality: Many cytotoxic drugs function by interfering with cell division, causing arrest at specific phases of the cell cycle (e.g., G1, S, G2/M). This arrest can trigger apoptosis.

Experimental Protocol:

-

Treatment: Treat cells with the compound at its IC₅₀ concentration for a period corresponding to one cell cycle (e.g., 24 hours).

-

Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

C. In Vitro Kinase Inhibition Assay

Causality: Given that many indole derivatives are kinase inhibitors, a direct assessment of their effect on specific kinases like EGFR, SRC, or VEGFR is crucial.[9][10] Luminescence-based assays, such as the Kinase-Glo® assay, quantify the amount of ATP remaining after a kinase reaction; less light indicates higher kinase activity and ATP consumption.

Experimental Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., EGFR), its specific substrate, and ATP.

-

Inhibition: Add serial dilutions of the test compound and incubate at room temperature.

-

Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal. A lower signal indicates less inhibition of the kinase. Calculate IC₅₀ values to determine potency.[12]

Caption: Anticancer Screening Workflow.

Part 2: Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15] Their mechanisms can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with quorum sensing and biofilm formation.[13][15]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[13]

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13][16] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-biofilm Activity Assay

Causality: Many chronic infections are associated with biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics and host immune responses. Compounds that can inhibit biofilm formation or eradicate established biofilms are highly valuable.

Experimental Protocol: Crystal Violet Staining

-

Biofilm Formation: In a 96-well plate, incubate the microbial strain with sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of the test compounds for 24-48 hours to allow biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic (free-floating) cells.

-

Fixation: Fix the remaining biofilms with methanol for 15 minutes.

-

Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

-

Solubilization: Wash away the excess stain and air dry the plate. Solubilize the bound stain with 30% acetic acid.

-

Quantification: Measure the absorbance at 595 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.[15]

| Parameter | Assay | Purpose | Representative Strains |

| Bacteriostatic/Fungistatic Activity | Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC) | S. aureus, E. coli, P. aeruginosa, C. albicans[13][16] |

| Anti-biofilm Activity | Crystal Violet Staining | Quantify inhibition of biofilm formation | S. aureus, P. aeruginosa[15] |

| Bactericidal/Fungicidal Activity | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Determine the lowest concentration that kills 99.9% of the initial inoculum | Strains with low MIC values |

Table 1: Summary of Antimicrobial Screening Assays.

Part 3: Anti-inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in numerous diseases. Indole derivatives, including the well-known drug Indomethacin, are recognized for their anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of inflammatory mediators.[17][18]

Cellular Anti-inflammatory Assays

Cell-based assays provide a more physiologically relevant system for initial screening. The murine macrophage cell line RAW264.7 is an excellent model, as it produces key pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[19]

A. Nitric Oxide (NO) Production Inhibition (Griess Assay)

Causality: During inflammation, macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of inflammatory pathology. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.

Experimental Protocol:

-

Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Detection: Collect the cell supernatant and mix it with Griess reagent.

-

Quantification: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[19]

B. Pro-inflammatory Cytokine Inhibition (ELISA)

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify their levels.

Experimental Protocol:

-

Cell Culture and Treatment: Use the supernatants generated from the NO inhibition assay (Step 3 above).

-

ELISA: Perform sandwich ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

-

Quantification: Measure the absorbance and calculate the cytokine concentrations based on a standard curve. A reduction in cytokine levels indicates anti-inflammatory activity.[19]

Caption: Cellular Inflammation Model and Screening Targets.

Conclusion and Forward Look

This guide outlines a tiered, logical, and robust strategy for the comprehensive biological screening of this compound derivatives. By progressing from high-throughput primary screens to more complex, mechanism-focused secondary assays, researchers can efficiently identify promising lead candidates for further development. The causality-driven approach ensures that the data generated is not only reproducible but also provides deep insights into the therapeutic potential and mode of action of this versatile chemical scaffold. The subsequent steps of lead optimization, in vivo efficacy studies, and ADMET profiling will build upon this foundational screening data to advance the most promising compounds toward clinical application.

References

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 5. 1-benzyl-1H-indole | 3377-71-7 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. isfcppharmaspire.com [isfcppharmaspire.com]

- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

In silico prediction of 1-Benzyl-1H-indole-6-carbonitrile targets

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 1-Benzyl-1H-indole-6-carbonitrile

Abstract

The identification of molecular targets is a critical and often rate-limiting step in contemporary drug discovery and chemical biology. This guide provides a comprehensive, technically-focused walkthrough of a multi-faceted in silico strategy to predict the biological targets of this compound, a novel small molecule with potential therapeutic relevance. By synergistically employing both ligand-based and structure-based computational methodologies, we can generate high-confidence hypotheses for subsequent experimental validation. This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and actionable, step-by-step protocols for robust target identification.

Introduction: The Rationale for a Computational Approach

While the indole scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive natural products, the specific biological activities of this compound are not extensively documented in public literature. Derivatives of the 1-benzyl indole core have shown a range of activities, including anticancer and anticonvulsant properties[1][2]. This precedent underscores the therapeutic potential of this chemical class. An in silico target prediction campaign offers a time- and resource-efficient alternative to broad, undirected experimental screening[3]. By leveraging the vast and ever-expanding universe of public chemogenomic and structural biology data, we can intelligently prioritize our experimental efforts.

This guide will detail a workflow that integrates three principal computational techniques:

-

Ligand-Based Approaches: Utilizing the principle that structurally similar molecules often exhibit similar biological activities.

-

Structure-Based Approaches: Employing the three-dimensional structures of proteins to assess potential binding interactions.

-

Chemogenomic Database Mining: Cross-referencing predictions with large-scale bioactivity databases to identify patterns and strengthen hypotheses.

Foundational Workflow for Target Prediction

The overall strategy is designed as a funnel, starting with broad, computationally inexpensive methods to generate a large pool of potential targets, followed by more rigorous and focused techniques to refine and prioritize this list.

Caption: High-level workflow for in silico target prediction.

Part I: Ligand-Based and Chemogenomic Screening

These methods are predicated on the "similar property principle": structurally similar compounds are likely to interact with similar biological targets.[4] They are computationally efficient and serve as an excellent first-pass filter.

Protocol: 2D Chemical Similarity Searching

This technique identifies known bioactive molecules that share structural features with our query compound.

Step-by-Step Methodology:

-

Obtain a High-Quality 2D Structure: Draw this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and export it as a SMILES string or SDF file.

-

Select Databases: Utilize large-scale chemical databases such as PubChem, ChEMBL, and ZINC.[5][6][7]

-

Perform Similarity Search:

-

Navigate to the chosen database's web portal (e.g., the ChEMBL interface).

-

Input the SMILES string of the query molecule.

-

Set the similarity metric to Tanimoto coefficient.

-

Define a similarity threshold (e.g., >0.85) to identify closely related analogs.

-

-

Analyze Results:

-

Examine the list of returned compounds.

-

For each hit, review the associated bioactivity data, specifically the protein target, assay type, and potency (e.g., IC50, Ki).

-

Compile a list of recurring protein targets from the high-similarity hits.

-

Protocol: Ligand-Based Pharmacophore Modeling

Pharmacophore models represent the essential 3D arrangement of chemical features required for biological activity.[8][9]

Step-by-Step Methodology:

-

Identify an Active Analog Set: If the 2D similarity search yields a cluster of structurally diverse compounds active against a common target, this set can be used. If not, this method may be deferred.

-

Generate a 3D Pharmacophore Model:

-

Use software like LigandScout or Phase to align the active analogs.

-

The software will identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

This generates a 3D hypothesis of the features essential for binding to the putative target.

-

-

Screen Databases: The generated pharmacophore model can then be used as a 3D query to screen conformational databases of compounds (like ZINC) to find other molecules that fit the model, further strengthening the link to the identified target.

Part II: Structure-Based Target Prediction

When the 3D structure of a potential protein target is known, we can directly assess the binding compatibility of our query molecule. Reverse docking is a powerful technique for this purpose.[10][11][12]

The Principle of Reverse Docking

In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking involves docking a single compound against a large library of protein structures.[11] This allows for the unbiased identification of proteins to which the molecule is predicted to bind with high affinity.

Caption: Conceptual workflow of a reverse docking experiment.

Protocol: Reverse Docking using a Web Server

For accessibility, web servers like ReverseDock can perform this process without requiring extensive local computational resources.[13]

Step-by-Step Methodology:

-

Prepare the Ligand:

-

Generate a 3D structure of this compound. This can be done using tools like Open Babel, ensuring proper protonation states at physiological pH.

-

Save the structure in a suitable format (e.g., MOL2, PDB).

-

-

Select a Target Library: Utilize a pre-compiled library of human protein structures. Many servers provide curated sets of druggable proteins.

-

Submit the Docking Job:

-

Upload the prepared ligand structure to the web server.

-

Select the desired protein library for screening.

-

Configure docking parameters if available (e.g., search space, exhaustiveness). An increased exhaustiveness value enhances the search for optimal binding poses but at a higher computational cost.[13]

-

-

Analyze and Filter Results:

-

The server will return a list of proteins ranked by their predicted binding affinity (docking score).

-

Download the top-ranked results (e.g., top 1-5%).

-

Visually inspect the predicted binding poses using a molecular visualizer (e.g., PyMOL, Chimera). A credible pose will exhibit meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the binding pocket.

-

Data Synthesis and Target Prioritization

The power of this multi-pronged approach lies in the synthesis of results from each method. A target identified by multiple, orthogonal techniques has a higher probability of being a true positive.

Consensus Scoring

Create a master table summarizing the findings from all in silico experiments.

| Protein Target | Ligand-Based Evidence (Similarity > 0.85) | Chemogenomic Hit (e.g., TargetHunter) | Reverse Docking Score (kcal/mol) | Rank |

| Protein A | Yes | Yes | -9.5 | 1 |

| Protein B | No | Yes | -9.2 | 2 |

| Protein C | Yes | No | -8.8 | 3 |

| Protein D | Yes | Yes | -7.1 | 15 |

| ... | ... | ... | ... | ... |

Table 1: Example of a consensus table for prioritizing predicted targets. Targets with converging evidence from multiple methods (like Protein A) are prioritized.

Pathway and Disease Association Analysis

The prioritized list of targets should be analyzed using tools like KEGG or Reactome. This contextualizes the targets within known biological pathways and disease states. If this compound is being investigated for a specific therapeutic area (e.g., oncology), targets involved in relevant cancer pathways would be of higher interest.

Conclusion and Strategic Outlook

This guide outlines a systematic and robust in silico workflow for the de-orphanization of this compound. By integrating ligand-based similarity searches, chemogenomic database mining, and structure-based reverse docking, we can efficiently generate a data-driven, prioritized list of putative protein targets. It is crucial to recognize that these computational predictions are hypotheses. The output of this workflow is not a definitive answer but a highly refined starting point for focused experimental validation, such as enzymatic assays or binding affinity studies, which remain the gold standard for target confirmation.

References

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neovarsity.org [neovarsity.org]

- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 12. Reverse docking: Significance and symbolism [wisdomlib.org]

- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Routes for Substituted 1-Benzyl-1H-Indole Derivatives

Introduction: The Enduring Significance of the 1-Benzyl-1H-Indole Scaffold

The 1-benzyl-1H-indole framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The benzyl group at the N-1 position of the indole ring often plays a crucial role in modulating the compound's steric and electronic properties, thereby influencing its binding affinity to biological targets. The development of efficient and versatile synthetic routes to access novel substituted 1-benzyl-1H-indole derivatives is, therefore, a critical endeavor for advancing drug development programs.

This in-depth technical guide provides a comprehensive overview of both traditional and, more importantly, novel synthesis routes for substituted 1-benzyl-1H-indole derivatives. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights into experimental choices and providing detailed, actionable protocols for key transformations.

I. Classical Approaches to N-Benzylation of Indoles: A Foundation for Innovation

The traditional and most direct method for the synthesis of 1-benzyl-1H-indoles involves the N-alkylation of an indole with a benzyl halide in the presence of a base. This SN2 reaction is a cornerstone of heterocyclic chemistry due to its simplicity and the ready availability of starting materials.

A common procedure involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of the benzyl bromide or chloride.[3][4][5]

Causality Behind Experimental Choices:

-

Base Selection: Strong bases like NaH are often used to ensure complete deprotonation of the indole nitrogen, which has a pKa of approximately 17. This generates the highly nucleophilic indolide anion, which readily attacks the electrophilic benzyl halide.

-

Solvent Choice: Aprotic polar solvents like DMF and DMSO are ideal for SN2 reactions as they can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

-

Reaction Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive benzyl halides.[3]

While effective, this classical approach can be limited by the functional group tolerance of the substrates and the use of hazardous reagents like sodium hydride. For substrates with multiple nucleophilic sites, such as 5-(aminomethyl)indole, a protection-alkylation-deprotection strategy is necessary to achieve selective N-1 benzylation.

Logical Workflow for Selective N-Benzylation of a Multifunctional Indole

Caption: A three-step synthesis for selective N-benzylation of 5-(aminomethyl)indole.

II. Transition-Metal-Catalyzed Routes: Expanding the Synthetic Toolbox

Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed reactions for the formation of C-N bonds.[6][7][8] These methods offer milder reaction conditions, broader functional group tolerance, and novel modes of reactivity compared to classical approaches.

A. Palladium-Catalyzed C3-Benzylation of Indoles

While the focus of this guide is on N-1 benzylation, it is crucial to understand the regioselectivity of modern methods. Palladium catalysis has been effectively employed for the C3-benzylation of indoles.[9] This methodology allows for the introduction of a benzyl group at the most nucleophilic carbon of the indole ring. A plausible mechanism involves the formation of a π-benzyl-palladium complex, which then undergoes nucleophilic attack by the indole.[9]

B. Copper-Catalyzed N-Benzylation

Copper catalysis provides a cost-effective and efficient alternative for N-arylation and N-alkylation reactions. A simple and effective method for the N-benzylation of indoles utilizes copper(I) bromide (CuBr) as a catalyst. This approach facilitates the coupling of aliphatic halides with amines and amides at room temperature.[10]

Key Advantages of Copper Catalysis:

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like palladium.

-

Mild Reaction Conditions: Many copper-catalyzed reactions can be performed at or near room temperature.

-

High Efficiency: These methods often provide high yields of the desired products.

III. C-H Functionalization Strategies: A Paradigm Shift in Indole Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[11][12][13] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. While much of the work on indole C-H functionalization has focused on C2 and C3 positions, as well as the benzene core (C4-C7), these principles are being extended to N-H functionalization.[11][12]

Palladium-catalyzed direct benzylation of polyfluoroarenes with benzyl carbonates through selective C-H functionalization has been reported, showcasing the potential of this strategy for forming C-benzyl bonds.[9] The insights gained from these C-H activation studies are paving the way for novel N-H benzylation methodologies under transition-metal catalysis.

IV. Greener Synthesis: Iodine-Catalyzed C-3 Benzylation with Benzylic Alcohols

In the pursuit of more sustainable synthetic methods, the use of greener reagents and catalysts is paramount. A notable advancement is the molecular iodine-catalyzed selective C-3 benzylation of indoles using benzylic alcohols as the alkylating agents.[14][15] This reaction is advantageous as it produces water as the only byproduct.[14][15]

Mechanistic Rationale:

The reaction is believed to proceed through a halogen-bond activation pathway.[14] Molecular iodine acts as a Lewis acid, activating the benzylic alcohol to facilitate the nucleophilic attack by the indole at the C-3 position. The reaction proceeds under metal- and base-free conditions, enhancing its environmental credentials.[14][15]

Table 1: Scope of Iodine-Catalyzed C-3 Benzylation of Indoles with Benzylic Alcohols [14][15]

| Entry | Indole Derivative | Benzylic Alcohol | Yield (%) |

| 1 | 1-Methylindole | Diphenylmethanol | 85 |

| 2 | Indole | 4-Methoxybenzyl alcohol | 83 |

| 3 | Indole | 4-Chlorobenzhydrol | 90 |

| 4 | Indole | 1-Phenylethanol | 88 |

| 5 | 2-Methylindole | Diphenylmethanol | 82 (at C3) |

| 6 | 3-Methylindole | Diphenylmethanol | 75 (at C2) |

Reaction conditions: Indole (1.2 equiv), alcohol (1 equiv), iodine (5 mol %), toluene (2 mL), 40 °C, 5 h, in air.[14][15]

V. Photocatalytic Approaches: Harnessing the Power of Light

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions.[13][16] While direct photocatalytic N-benzylation of indoles is an evolving area, related transformations highlight its potential. For instance, visible-light-driven methodologies have been developed for the synthesis of complex heterocyclic systems involving indole moieties.[17][18] These methods often rely on single-electron transfer (SET) processes, generating radical intermediates that can participate in C-C or C-N bond formation. The application of these principles to the direct N-benzylation of indoles is an active area of research.

VI. Detailed Experimental Protocols

Protocol 1: Classical N-Benzylation of Indole-3-carbaldehyde[3][4]

Objective: To synthesize 1-benzyl-1H-indole-3-carbaldehyde.

Materials:

-

Indole-3-carbaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl alcohol

Procedure:

-

A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously.

-

The reaction mixture is heated to 90 °C and refluxed for 6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The solid precipitate of 1-benzyl-1H-indole-3-carbaldehyde is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethyl alcohol to afford the pure product.

Protocol 2: Iodine-Catalyzed C-3 Benzylation of 1-Methylindole with Diphenylmethanol[15]

Objective: To synthesize 3-(diphenylmethyl)-1-methyl-1H-indole.

Materials:

-

1-Methylindole

-

Diphenylmethanol

-

Molecular iodine (I₂)

-

Toluene

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A round-bottom flask is charged with 1-methylindole (1.2 equiv) and diphenylmethanol (1 equiv) in toluene (2 mL).

-

Molecular iodine (5 mol %) is added to the mixture.

-